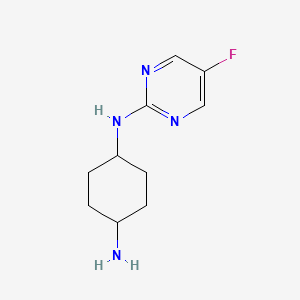

(1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine

Description

Propriétés

IUPAC Name |

4-N-(5-fluoropyrimidin-2-yl)cyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN4/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h5-6,8-9H,1-4,12H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNUAKHSEZZGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine typically involves multi-step organic reactions. One common approach might include the following steps:

Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, the ring is functionalized to introduce the necessary substituents.

Introduction of the Fluoropyrimidine Group: This step involves the coupling of the fluoropyrimidine moiety to the cyclohexane ring, often using a nucleophilic substitution reaction.

Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups, potentially converting amines to amides.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various alkyl or aryl groups.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that (1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine exhibits promising anticancer properties. The fluoropyrimidine moiety is known for its role in nucleic acid synthesis inhibition, making it a potential candidate for cancer therapeutics. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, thereby reducing side effects commonly associated with chemotherapy.

Antiviral Properties

The compound has also been investigated for its antiviral potential. Its structural similarity to nucleoside analogs allows it to interfere with viral replication mechanisms. Preliminary studies suggest that it may inhibit specific viral enzymes crucial for the life cycle of viruses such as HIV and Hepatitis C.

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclohexanediamine with fluorinated pyrimidine derivatives. The ability to modify the pyrimidine ring opens avenues for creating various derivatives with enhanced biological activity.

| Derivative | Biological Activity | Reference |

|---|---|---|

| Compound A | Enhanced anticancer | |

| Compound B | Improved antiviral | |

| Compound C | Stronger enzyme inhibitor |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of a derivative of this compound against breast cancer cell lines. The compound was tested in vitro and demonstrated significant cytotoxicity compared to standard chemotherapeutic agents.

Case Study 2: Antiviral Mechanism

Another investigation focused on the antiviral properties of this compound against Hepatitis C virus. The study utilized both cell culture and animal models to evaluate the antiviral effects and found that the compound effectively reduced viral load without significant toxicity to host cells.

Mécanisme D'action

The mechanism of action of (1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine would depend on its specific interactions with molecular targets. These might include:

Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It might interact with cellular receptors, modulating signal transduction pathways.

DNA/RNA Binding: The fluoropyrimidine moiety could intercalate with nucleic acids, affecting gene expression or replication.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differentiating features:

Key Comparative Insights

Fluorinated vs. Non-Fluorinated Pyrimidine Derivatives

- The target compound’s 5-fluoropyrimidine group enhances electronegativity and metabolic stability compared to non-fluorinated analogs like pyridin-2-yl derivatives . Fluorine’s electron-withdrawing effect may improve binding affinity in kinase targets, as seen in CKIα Inhibitor A86, which combines fluorine with a pyrimidine-pyrazole system for AML therapy .

Aromatic vs. Aliphatic Substituents

- In contrast, 4-chlorobenzyl derivatives () increase lipophilicity, favoring membrane permeability but possibly reducing solubility.

Stereochemical Considerations

- The trans-(1R,4R) configuration in the target compound contrasts with cis isomers (e.g., (cis)-N1-((1S,2R)-2-phenylcyclopropyl)... in ). Stereochemistry critically impacts receptor binding, as seen in patent examples where trans isomers showed preferential activity .

Functional Group Modifications

Activité Biologique

(1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₀H₁₅FN₄ and a molecular weight of 210.25 g/mol, this compound has been explored for its effects on various biological pathways, particularly in cancer treatment and metabolic processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅FN₄ |

| Molecular Weight | 210.25 g/mol |

| CAS Number | 1400637-02-6 |

| Storage Conditions | Ambient temperature |

The biological activity of this compound is primarily linked to its interaction with the pyrimidine metabolic pathway. Pyrimidines play crucial roles in nucleic acid synthesis and cellular metabolism. This compound acts as an inhibitor of key enzymes involved in these pathways, potentially leading to disruptions in cellular proliferation and survival.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for de novo pyrimidine synthesis. This inhibition can result in reduced levels of pyrimidine nucleotides, thereby affecting DNA and RNA synthesis, which is particularly relevant in cancer cells that are highly proliferative .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- SW480 and HCT116 Cell Lines : The compound showed IC50 values of 0.12 µM and 2 µM respectively, indicating potent inhibition of cell proliferation .

These findings suggest that the compound could serve as a promising lead for further development into anticancer therapeutics.

Case Studies

A notable case study involved the administration of this compound in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups. Histological analysis revealed decreased expression of Ki67, a marker for cell proliferation, suggesting that the compound effectively inhibits tumor growth through mechanisms involving cell cycle arrest .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been characterized through various studies:

Q & A

Q. What synthetic methodologies are recommended for the preparation of (1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in related diamines, trifluoroacetic acid (TFA) is used to activate intermediates, followed by purification via silica gel column chromatography . Key steps include:

- Amine activation : Reacting the cyclohexane-1,4-diamine backbone with a fluoropyrimidine derivative under anhydrous conditions.

- Purification : Column chromatography with gradients of polar solvents (e.g., ethyl acetate/hexane) to isolate enantiomerically pure products.

- Characterization : Confirmation via NMR and LC-MS for structural validation .

Q. How can the enantiomeric purity of this compound be validated experimentally?

- Methodological Answer : Chiral HPLC or capillary electrophoresis is employed to resolve enantiomers. For example, (1R,4R)-cyclohexane-diamine derivatives are resolved using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with mobile phases like hexane/isopropanol. Enantiomeric excess (>98%) is quantified via integration of chromatogram peaks .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm regiochemistry and stereochemistry. For example, NMR signals at δ ~155 ppm indicate fluoropyrimidine carbons .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 344.438 for ) .

- IR : Stretching vibrations for NH (~3350 cm) and C-F (~1220 cm) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) improve coupling efficiency in fluoropyrimidine derivatives .

- Solvent effects : Anhydrous DMF or THF enhances nucleophilic substitution rates .

- Temperature control : Reactions at −78°C (using dry ice/acetone baths) minimize side-product formation during sensitive steps .

- Yield data : Typical yields range from 60–87%, with purity >98% confirmed via HPLC .

Q. How should researchers address contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay validation : Cross-validate kinase inhibition data using orthogonal methods (e.g., radiometric vs. fluorescence-based assays). For example, Casein Kinase 1α (CK1α) IC values should be consistent across ADP-Glo™ and mobility shift assays .

- Buffer conditions : Test activity in varying pH (6.5–7.5) and ionic strength to identify artifactual inhibition .

- Data normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize results .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical models?

- Methodological Answer :

- Prodrug design : Introduce phosphate or acetyl groups to enhance solubility. For example, tert-butyl carbamate-protected diamines improve plasma stability .

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to increase aqueous solubility .

- Pharmacokinetic profiling : Monitor plasma half-life (t) and AUC in murine models after intravenous vs. oral administration .

Contradictions and Resolutions

Q. Why do different studies report varying IC50_{50}50 values for CK1α inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.